molecular formula C15H16BrNO2 B6607466 N-benzyl-5-bromo-2,4-dimethoxyaniline CAS No. 2839138-14-4

N-benzyl-5-bromo-2,4-dimethoxyaniline

Cat. No.: B6607466
CAS No.: 2839138-14-4
M. Wt: 322.20 g/mol
InChI Key: RPBCINLTKDKSLP-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2,4-dimethoxyaniline is an organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the aniline, along with bromine and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-2,4-dimethoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2,4-dimethoxyaniline.

    Benzylation: The key step involves the benzylation of 5-bromo-2,4-dimethoxyaniline. This can be achieved by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to carry out the benzylation reaction.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Utilizing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-2,4-dimethoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Major Products

    Substitution Products: Compounds with different substituents replacing the bromine atom.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.

    Reduction Products: Amines formed by the reduction of nitro groups.

Scientific Research Applications

N-benzyl-5-bromo-2,4-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-2,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dimethoxyaniline: Lacks the benzyl group, making it less bulky and potentially less active in certain reactions.

    N-benzyl-2,4-dimethoxyaniline: Lacks the bromine atom, which may affect its reactivity and applications.

    N-benzyl-5-bromoaniline: Lacks the methoxy groups, which can influence its solubility and chemical behavior.

Uniqueness

N-benzyl-5-bromo-2,4-dimethoxyaniline is unique due to the presence of both bromine and methoxy groups on the benzene ring, along with the benzyl group attached to the nitrogen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

N-benzyl-5-bromo-2,4-dimethoxyaniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine atom at the 5-position, which enhances its reactivity.
  • Two methoxy groups at the 2 and 4 positions, which can influence its biological activity through electronic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may:

  • Inhibit microtubule polymerization , thereby disrupting mitotic processes in cancer cells .
  • Modulate signaling pathways related to cell proliferation and apoptosis, potentially leading to cell cycle arrest and increased apoptosis in tumor cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Against Tumor Cell Lines :
    • The compound has shown potent cytotoxic effects against various human tumor cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. Notably, it demonstrated sub-micromolar cytotoxicity against these cell lines, indicating strong antitumor properties .
  • Mechanistic Studies :
    • In vitro assays revealed that this compound disrupts the microtubule network in cancer cells and induces G2/M phase arrest, leading to apoptotic cell death. The inhibition of tubulin polymerization is a key mechanism through which it exerts its anticancer effects .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Antimicrobial Effects :
    • Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Cell Lines IC50 Values Mechanism
AnticancerHeLa, MCF7Sub-micromolarInhibition of microtubule polymerization
AntimicrobialVarious bacterial strainsNot specifiedPotential disruption of cell wall synthesis

Case Study 1: Antitumor Efficacy

In a study investigating the effects of this compound on MCF7 cells, researchers found that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an effective anticancer agent .

Case Study 2: Microtubule Interaction

Another study focused on the interaction of this compound with tubulin. The results demonstrated that this compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus affecting the mitotic spindle formation during cell division .

Properties

IUPAC Name

N-benzyl-5-bromo-2,4-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-18-14-9-15(19-2)13(8-12(14)16)17-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBCINLTKDKSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC2=CC=CC=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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